molecular formula C9H14BrNS B13646676 4-(2-(Bromomethyl)butyl)-2-methylthiazole

4-(2-(Bromomethyl)butyl)-2-methylthiazole

Cat. No.: B13646676
M. Wt: 248.19 g/mol
InChI Key: XKWUYLASQFQRSE-UHFFFAOYSA-N
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Description

4-(2-(Bromomethyl)butyl)-2-methylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a butyl chain, which is further connected to a methylthiazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Bromomethyl)butyl)-2-methylthiazole typically involves the bromination of a precursor compound. One common method is the bromination of 2-methylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materialsThe reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Bromomethyl)butyl)-2-methylthiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-(Bromomethyl)butyl)-2-methylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-(Bromomethyl)butyl)-2-methylthiazole involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, enzymes, and nucleic acids, potentially leading to antimicrobial or anticancer effects. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-2-methylthiazole: Lacks the butyl chain, making it less hydrophobic.

    4-(2-(Chloromethyl)butyl)-2-methylthiazole: Similar structure but with a chlorine atom instead of bromine.

    4-(2-(Bromomethyl)ethyl)-2-methylthiazole: Shorter alkyl chain compared to the butyl group

Uniqueness

4-(2-(Bromomethyl)butyl)-2-methylthiazole is unique due to its specific combination of a bromomethyl group and a butyl chain attached to a methylthiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

4-[2-(bromomethyl)butyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H14BrNS/c1-3-8(5-10)4-9-6-12-7(2)11-9/h6,8H,3-5H2,1-2H3

InChI Key

XKWUYLASQFQRSE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CSC(=N1)C)CBr

Origin of Product

United States

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